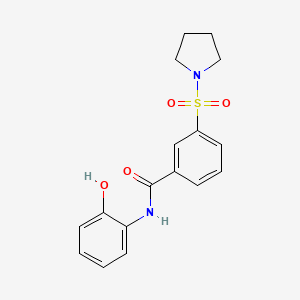

N-(2-hydroxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is a compound of interest due to its potential pharmacological properties and diverse chemical reactions. Its structure relates to various benzamide derivatives, which have shown significant activities in different biological contexts.

Synthesis Analysis

The synthesis of related compounds involves reacting 2-amino-3-pyridinol with carboxylic acid chlorides under weak basic conditions to obtain various benzamide derivatives (Mobinikhaledi et al., 2006). Another approach involves the condensation of aminophenol with benzoyl chloride in an aqueous medium, as seen in the synthesis of N-(3-hydroxyphenyl) benzamide and its derivatives (Abbasi et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, such as N-(3-Hydroxy-4-methylphenyl)benzamides, typically features benzene rings, which are not entirely planar, and are stabilized by intramolecular hydrogen bonds (Atalay et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives are known for their diverse chemical reactions, such as the Bischler-Napieralski reaction, which leads to the formation of various cyclic compounds (Browne et al., 1981). They also demonstrate selective inhibition properties in biochemical contexts, such as in the inhibition of human aldosterone synthase (Zimmer et al., 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, including crystal structure and molecular conformation, have been extensively studied. The crystal structure of related compounds, such as N-Benzoyl-N′,N″-bis(pyrrolidinyl) phosphoric triamide, reveals insights into bond lengths and molecular aggregation (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Properties Analysis

Benzamide derivatives like N-(2-hydroxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide often exhibit a range of biological activities, including antibacterial and antifungal properties, as seen in related compounds (Ertan et al., 2007). Their chemical reactivity and interaction with various enzymes and receptors make them of significant interest in medicinal chemistry.

Eigenschaften

IUPAC Name |

N-(2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-16-9-2-1-8-15(16)18-17(21)13-6-5-7-14(12-13)24(22,23)19-10-3-4-11-19/h1-2,5-9,12,20H,3-4,10-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJHBZJWISYVPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5643090.png)

![N-[4-(4-chlorophenoxy)phenyl]nicotinamide](/img/structure/B5643104.png)

![(2-methoxy-5-methylphenyl)[4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5643109.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5643133.png)

![3,5-dimethyl-7-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5643151.png)

![6-methyl-3-[(4-methyl-1-piperazinyl)methyl]-2-phenyl-4-quinolinol](/img/structure/B5643155.png)

![5-(3-fluorobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5643180.png)

![5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5643197.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5643202.png)